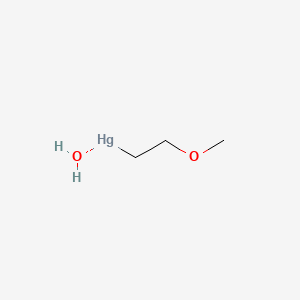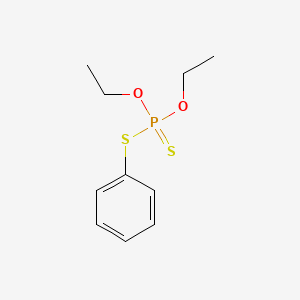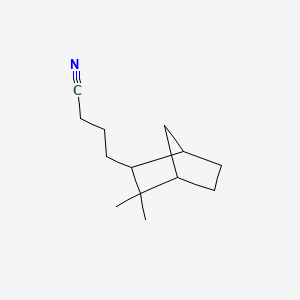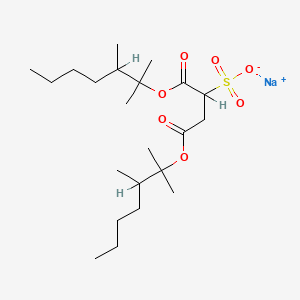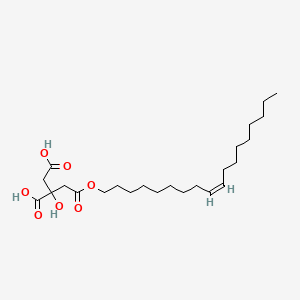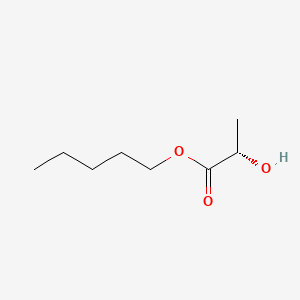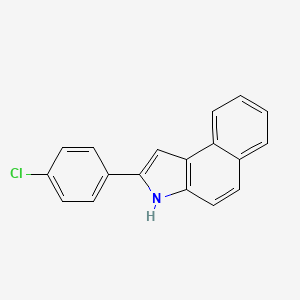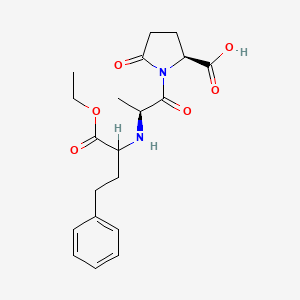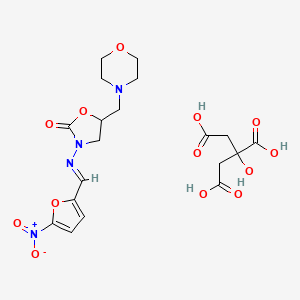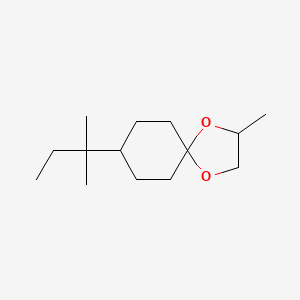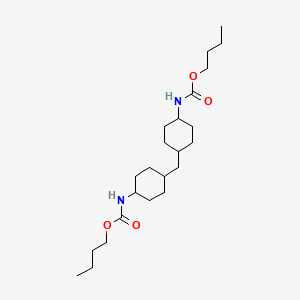
4,4'-Methylenebis(N-butoxycarbonylcyclohexanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) is a chemical compound with the molecular formula C23H42N2O4. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in the synthesis of polymers and as a reagent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) typically involves the reaction of cyclohexanamine derivatives with methylene bis(isocyanate) under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) involves continuous flow processes where the reactants are mixed and reacted in a series of reactors. This method ensures consistent quality and high yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used to introduce different functional groups into the compound.
Oxidation and Reduction: These reactions modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanamine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the butoxycarbonyl groups, making it less versatile in certain applications.
Polyether diamine: Used as a shale inhibitor but has different molecular properties compared to 4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine).
Uniqueness
4,4’-Methylenebis(N-butoxycarbonylcyclohexanamine) is unique due to its butoxycarbonyl groups, which enhance its reactivity and make it suitable for a broader range of applications in both research and industry .
Propriétés
Numéro CAS |
99305-42-7 |
|---|---|
Formule moléculaire |
C23H42N2O4 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
butyl N-[4-[[4-(butoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C23H42N2O4/c1-3-5-15-28-22(26)24-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)25-23(27)29-16-6-4-2/h18-21H,3-17H2,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
XPMSIFQMNOZZLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


